N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-23(25,26)17-6-4-5-16(13-17)21(29)28-22-27-20(14-31-22)15-9-11-19(12-10-15)30-18-7-2-1-3-8-18/h1-14H,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJCLVQVAHALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Phenoxyphenyl)thioamide
A thiourea derivative is prepared by reacting 4-phenoxyphenylamine with carbon disulfide in the presence of ammonium hydroxide, followed by treatment with methyl iodide to yield the thioamide.
Cyclization with α-Bromo Ketone
The thioamide reacts with α-bromoacetophenone in ethanol under reflux (78°C, 12 hours) to form 2-amino-4-(4-phenoxyphenyl)thiazole. The reaction proceeds via nucleophilic substitution and intramolecular cyclization, with yields averaging 65–75%.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 78°C | |
| Yield | 72% |
Amidation with 3-(Trifluoromethyl)Benzoyl Chloride
The 2-amino group on the thiazole undergoes amidation with 3-(trifluoromethyl)benzoyl chloride. This step demands careful base selection to mitigate side reactions from the electron-withdrawing trifluoromethyl group.
Coupling Methodology
A mixture of 2-amino-4-(4-phenoxyphenyl)thiazole (1.0 equiv) and 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.5 equiv) at 0°C, followed by stirring at room temperature for 6 hours. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethyl acetate/hexane (3:1).
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | Sodium hydride | |
| Solvent | THF | |
| Temperature | 0°C → 25°C | |
| Yield | 68% |
Alternative Route: Palladium-Catalyzed Coupling
For cases where Hantzsch cyclization proves inefficient, a palladium-mediated approach enables late-stage functionalization.
Suzuki-Miyaura Coupling
A pre-formed 2-amino-4-bromothiazole is coupled with 4-phenoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water (4:1) mixture at 90°C. Subsequent amidation with 3-(trifluoromethyl)benzoyl chloride follows the procedure in Section 3.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Ligand | None | |
| Yield (Coupling) | 58% |
Challenges and Mitigation Strategies
Steric Hindrance in Amidation
The bulky 4-phenoxyphenyl group impedes nucleophilic attack by the thiazole amine. Using polar aprotic solvents (e.g., NMP) and excess acyl chloride (1.5 equiv) improves conversion.
Purification of Hydrophobic Product
Recrystallization from acetonitrile/ethyl acetate (1:2) removes unreacted starting materials, yielding >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated intermediates, phenol derivatives, bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related benzamide-thiazole hybrids, emphasizing substituent variations and their implications:
Pharmacokinetic Considerations
- Piperazine-containing analogues (e.g., F5254-0161) mitigate this via hydrophilic linkers .
- Metabolic Stability : CF₃ groups resist oxidative metabolism, whereas methoxy or ethoxy substituents may undergo demethylation .
Biological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, identified by its CAS number 330189-93-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Chemical Formula: C23H15F3N2O2S
- Molecular Weight: 440.4 g/mol
- Structure: The compound features a thiazole ring, a trifluoromethyl group, and a phenoxyphenyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains.
Case Study: Antimycobacterial Activity
A study on similar thiazole derivatives indicated potential activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. Compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. tuberculosis .
Enzyme Inhibition
The compound has been explored for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A related study showed that derivatives of trifluoromethylbenzoyl hydrazine exhibited moderate inhibition of these enzymes with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating neurodegenerative diseases.
Anticancer Properties
Thiazole compounds have been reported to possess anticancer properties. In vitro studies have indicated that modifications in the thiazole structure can lead to increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells . The specific compound may exhibit similar properties due to its structural characteristics.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments of this compound showed low cytotoxic effects on HepG2 cell lines, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. Key observations from SAR studies include:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as trifluoromethyl enhances the potency of thiazole derivatives against various biological targets.
- Substituent Positioning: Modifications at the ortho and para positions on the phenyl ring significantly influence the compound's activity profile .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
